2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c15-13-7-14(17-10-13)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABBGCMZRLVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to produce 4-bromothiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thiophene ring may enhance its binding affinity and selectivity for these targets, leading to potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous THIQ Derivatives
Key Observations :
- Bromothiophene vs.
- Methoxy Groups : Methoxy-substituted THIQs (e.g., 6,7-dimethoxy derivatives) exhibit position-dependent activity, with 6- or 7-substitutions critical for bradycardic effects .
- N-Alkylation : 1MeTIQ and 1BnTHIQ demonstrate that N-alkylation dictates neuroprotective vs. neurotoxic outcomes, highlighting the role of substituent polarity .
Pharmacological Activity
Neuroactivity
- BrTh-THIQ: No direct data, but bromothiophene’s lipophilicity suggests possible blood-brain barrier (BBB) penetration, akin to TIQ and 1MeTIQ .
- 1MeTIQ : Neuroprotective via MAO inhibition and redox modulation; contrasts with 1BnTHIQ, which depletes dopamine .
- N-Methylated THIQs: Neurotoxic via oxidation to isoquinolinium ions, resembling MPTP’s mechanism .
Enzyme Inhibition
- BrTh-THIQ: Unreported, but thiourea-THIQ derivatives (e.g., compound Ⅱ-7) show NOS inhibition comparable to aminoguanidine .
- 1MeTIQ : Reversible MAO inhibitor, shifting dopamine catabolism toward safer pathways .
Antimicrobial and Cardiovascular Effects
Pharmacokinetics and Metabolism
- BBB Penetration : TIQ and 1MeTIQ show 4.5-fold higher brain concentration than blood, with >90% unchanged . BrTh-THIQ’s bromothiophene may enhance BBB transit due to increased lipophilicity.
- Metabolism: THIQs undergo hydroxylation and N-methylation, with 1MeTIQ producing non-toxic metabolites vs. 1BnTHIQ’s neurotoxic pathways .
Biological Activity
The compound 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structural characteristics, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.14 g/mol. The presence of the bromothiophene moiety enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 251.14 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, research indicates that THIQ analogs exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells. Morphological changes indicative of apoptosis were observed in treated cells .
Antimicrobial Properties
The compound also displays antimicrobial activity. In vitro assays have shown that THIQ derivatives can inhibit the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Research into neurodegenerative diseases suggests that THIQ compounds may possess neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities that could protect neuronal cells from oxidative stress .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism by binding to their active sites.
- Receptor Modulation : It has been suggested that THIQ derivatives can interact with various receptors in the central nervous system, potentially influencing neurochemical signaling pathways .
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of several THIQ derivatives on human cancer cell lines. The results indicated that compounds with a bromothiophene substituent exhibited enhanced activity compared to their non-brominated counterparts. The study concluded that structural modifications significantly influence anticancer efficacy .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of THIQ derivatives in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could reduce neuronal death and improve survival rates in vitro by modulating oxidative stress pathways .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline?
Synthesis typically involves multi-step protocols, including:
- Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with aldehydes under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline core .
- Bromothiophene Substitution : Coupling the core with 4-bromo-2-thiophenecarboxaldehyde via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Yield Optimization : Use of polar aprotic solvents (DMF, DMSO) and controlled heating (60–80°C) to minimize side reactions .
Key Validation : Monitor reaction progress via TLC and HPLC, with final purification by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromothiophene methyl integration at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in salt forms) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 362.1) .
Q. What initial bioactivity screening approaches are used for tetrahydroisoquinoline derivatives?
- Enzyme Inhibition Assays : Test against targets like monoamine oxidase (MAO) or kinases using fluorometric/colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values .
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293, HeLa) to assess preliminary safety .
Advanced Research Questions
Q. How can stereochemical resolution and enantiomer-specific bioactivity be addressed?
- Chiral Chromatography : Use of amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to assign absolute configurations .
- Enantiospecific Bioassays : Compare IC₅₀ values of isolated enantiomers to identify stereochemical influences on target binding .
Q. What methodologies resolve contradictions in reported bioactivity data?
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .
- Purity Verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended interactions .
Q. How are reaction mechanisms for bromothiophene coupling elucidated?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Br bond cleavage) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and intermediates .
- Trapping Experiments : Use radical scavengers (TEMPO) to confirm/rule out radical pathways in Pd-catalyzed reactions .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
- Lipinski’s Rule Analysis : Modify substituents (e.g., replace bromine with hydrophilic groups) while maintaining logP <5 .
- Prodrug Design : Introduce ester or carbamate moieties for hydrolytic activation in target tissues .
Data Contradiction Analysis Framework
| Contradiction Source | Resolution Methodology | Key References |
|---|---|---|
| Varied IC₅₀ values across studies | Standardize assay conditions (buffer, temperature) and validate cell line authenticity | |
| Discrepant stereochemical outcomes | Use enantiopure starting materials and track optical rotation during synthesis | |
| Inconsistent solubility reports | Characterize polymorphs via DSC/XRD and standardize solvent systems |
Theoretical and Methodological Considerations
- Link to Conceptual Frameworks : Anchor studies to established theories (e.g., structure-activity relationships for MAO inhibitors) to guide hypothesis generation .
- Experimental Design : Use split-plot designs for multi-variable optimization (e.g., solvent, catalyst, temperature) to reduce confounding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
